CK2-IN-14

CK2 inhibition Cancer cell death Renal cell carcinoma

CK2-IN-14 (also designated Compound 10b) is a small-molecule inhibitor of the protein kinase CK2α (casein kinase 2 alpha), belonging to a novel dihydropyrido-thieno[2,3-d]pyrimidine chemical class characterized by an unusual basic secondary amine scaffold. In cell-free enzymatic assays, CK2-IN-14 inhibits purified CK2α with an IC50 of 36.7 nM.

Molecular Formula C19H20ClN5S
Molecular Weight 385.9 g/mol
Cat. No. B15542664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCK2-IN-14
Molecular FormulaC19H20ClN5S
Molecular Weight385.9 g/mol
Structural Identifiers
InChIInChI=1S/C19H20ClN5S/c20-13-1-3-14(4-2-13)24-7-9-25(10-8-24)18-17-15-5-6-21-11-16(15)26-19(17)23-12-22-18/h1-4,12,21H,5-11H2
InChIKeyPFXRWGMVBHIZFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

CK2-IN-14 (Compound 10b): A Novel Dihydropyrido-thieno[2,3-d]pyrimidine CK2α Inhibitor with Defined Cellular Anti-Proliferative Activity


CK2-IN-14 (also designated Compound 10b) is a small-molecule inhibitor of the protein kinase CK2α (casein kinase 2 alpha), belonging to a novel dihydropyrido-thieno[2,3-d]pyrimidine chemical class characterized by an unusual basic secondary amine scaffold [1]. In cell-free enzymatic assays, CK2-IN-14 inhibits purified CK2α with an IC50 of 36.7 nM [1]. It demonstrates cellular anti-proliferative activity, achieving GI50 values of 7.3 μM and 7.5 μM against 786-O renal cell carcinoma and U937 lymphoma cell lines, respectively [1]. The compound exhibits drug-like physicochemical properties with a favorable basic pKa range and a molecular weight of 385.9 g/mol (C19H20ClN5S) [1].

CK2-IN-14 Procurement Rationale: Why Interchangeability with Other CK2 Inhibitors Is Not Supported by Quantitative Evidence


CK2 inhibitors cannot be treated as interchangeable research tools due to profound differences in chemical scaffold architecture, kinase selectivity profiles, and functional cellular outcomes. Widely used inhibitors such as CX-4945 (silmitasertib) exhibit limited specificity, inhibiting multiple off-target kinases beyond CK2 [1]. While more selective probes like SGC-CK2-1 and SGC-CK2-2 have been developed, their cellular efficacy in inducing cell death differs substantially from CK2-IN-14 [2]. Notably, CK2-IN-14 demonstrates enhanced cell death induction despite weaker intracellular CK2 inhibition compared to CX-4945, a phenomenon that underscores the functional non-equivalence of these compounds [2]. Substituting CK2-IN-14 with another CK2 inhibitor without accounting for these documented quantitative differences in scaffold novelty, kinase selectivity, and cellular pharmacodynamics would compromise experimental reproducibility and interpretability.

CK2-IN-14 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data Versus CX-4945 and SGC-CK2-1


CK2-IN-14 vs. CX-4945 and SGC-CK2-1: Direct Comparative Cellular Cell Death Induction in 786-O Renal Carcinoma Cells

In a direct head-to-head comparison within the same study, CK2-IN-14 (Compound 10b) demonstrated significantly greater potency in inducing cancer cell death than both the clinical-stage CK2 inhibitor CX-4945 and the chemical probe SGC-CK2-1 [1]. This functional superiority occurred despite CK2-IN-14 exhibiting weaker intracellular CK2 inhibition than CX-4945, indicating that cell death induction is not solely determined by the extent of CK2 catalytic suppression and that CK2-IN-14 may engage a distinct pharmacological mechanism or off-target profile [1].

CK2 inhibition Cancer cell death Renal cell carcinoma Proliferation assay

CK2-IN-14 vs. CX-4945: Intracellular CK2 Inhibition Potency Comparison with Divergent Functional Outcomes

CK2-IN-14 inhibits CK2-mediated substrate phosphorylation in cells, but with lower potency than CX-4945 [1]. The source explicitly states that '10b inhibited CK2 in the cells, albeit less potently than CX-4945' [1]. Paradoxically, CK2-IN-14 induced cell death more strongly than CX-4945 despite this weaker intracellular target engagement [1]. This uncoupling of target inhibition from functional outcome distinguishes CK2-IN-14 from ATP-competitive inhibitors where functional efficacy typically correlates with target engagement.

Intracellular kinase inhibition CK2 signaling Target engagement

CK2-IN-14 Chemical Scaffold Uniqueness: A Dihydropyrido-thieno[2,3-d]pyrimidine with Basic Secondary Amine Motif

CK2-IN-14 is built upon a dihydropyrido-thieno[2,3-d]pyrimidine core scaffold featuring a basic secondary amine—a structural motif described as 'rather unusual for CK2 inhibitors' [1]. This scaffold is structurally and chemically distinct from the ATP-competitive scaffolds of CX-4945 (benzo[c][2,6]naphthyridine-based), SGC-CK2-1 (pyrazolo[1,5-a]pyrimidine-based), and SGC-CK2-2 [1][2][3]. The basic secondary amine contributes to a favorable basic pKa range and drug-like physicochemical properties [1].

Chemical scaffold novelty Medicinal chemistry Drug discovery Kinase inhibitor design

CK2-IN-14 Kinase Selectivity Profile: Excellent Selectivity in Challenging Kinase Profiling Panel

CK2-IN-14 displayed 'excellent selectivity when screened against a challenging kinase selectivity profiling panel' and notably, 'none of the frequently reported off-target kinases was inhibited by 10b' [1]. This selectivity profile represents a critical differentiation from CX-4945, which is documented to inhibit multiple kinases beyond CK2 (e.g., GSK3β, DYRK1A) [2]. While CK2-IN-14's exact selectivity metrics (e.g., number of kinases inhibited at a given concentration) are not numerically specified in the source, the qualitative assessment places it in a favorable selectivity category compared to CX-4945 [1].

Kinase selectivity Off-target profiling Chemical probe characterization

CK2-IN-14 Cellular Anti-Proliferative Activity in 786-O and U937 Cancer Cell Lines

CK2-IN-14 demonstrates cellular anti-proliferative activity with GI50 values of 7.3 μM against 786-O renal cell carcinoma cells and 7.5 μM against U937 lymphoma cells [1]. While cross-study comparisons are limited by assay variability, these values establish a defined baseline for cellular potency. For context, SGC-CK2-1 exhibits cellular anti-proliferative IC50 values ranging from 120 nM to 920 nM across various hematologic cancer cell lines (U937: 120 nM; MV4-11: 690 nM; SNU-1: 860 nM) [2], indicating that CK2-IN-14 is less potent in cellular proliferation assays than SGC-CK2-1 in comparable cell types [1][2].

Anti-proliferative activity Cancer cell lines Renal carcinoma Lymphoma

CK2-IN-14 Data Limitations Statement: In Vivo, PK, and ADME Data Unavailable

Based on the available primary literature, CK2-IN-14 lacks reported in vivo pharmacokinetic (PK) data, ADME (absorption, distribution, metabolism, excretion) parameters, toxicity assessments, aqueous solubility measurements, and metabolic stability data [1]. In contrast, CX-4945 is an orally bioavailable clinical-stage compound with extensive PK/ADME characterization [2], and SGC-CK2-1 has documented solubility (4 μM aqueous solubility) and cellular NanoBRET target engagement data [3]. The absence of these data for CK2-IN-14 represents a significant limitation for applications requiring in vivo administration or translational studies.

Data transparency Research tool selection Compound limitations

CK2-IN-14 Defined Research Application Scenarios: Evidence-Backed Use Cases Based on Quantitative Differentiation


In Vitro Functional Studies Requiring Enhanced Cancer Cell Death Induction in 786-O Renal Carcinoma Models

Based on direct head-to-head evidence demonstrating that CK2-IN-14 induces cell death more potently than CX-4945 and SGC-CK2-1 in 786-O renal cell carcinoma cells [1], this compound is the preferred selection for researchers specifically investigating cell death mechanisms, apoptosis pathways, or functional cytotoxicity endpoints in renal carcinoma models. The paradoxical finding that CK2-IN-14 achieves stronger cell death induction despite weaker intracellular CK2 inhibition than CX-4945 [1] makes it particularly valuable for studies examining the relationship between CK2 catalytic suppression and downstream functional outcomes. Researchers should note that this functional advantage has been demonstrated in 786-O cells; efficacy in other cell lines has not been systematically compared.

Medicinal Chemistry Scaffold-Hopping and Novel CK2 Inhibitor Development Programs

CK2-IN-14's unique dihydropyrido-thieno[2,3-d]pyrimidine scaffold with an unusual basic secondary amine motif [1] positions it as a valuable starting point for medicinal chemistry campaigns seeking chemically differentiated CK2 inhibitors. The scaffold is structurally distinct from the benzo[c][2,6]naphthyridine core of clinical-stage CX-4945 and the pyrazolo[1,5-a]pyrimidine core of SGC-CK2-1 [1][2][3], offering novel intellectual property space and alternative structure-activity relationship exploration opportunities. The favorable basic pKa range and drug-like physicochemical properties [1] further support its utility as a lead optimization template.

In Vitro Mechanistic Studies Requiring Improved Kinase Selectivity Over CX-4945

For researchers seeking to attribute biological effects specifically to CK2 inhibition rather than off-target kinase engagement, CK2-IN-14 offers an improved selectivity profile compared to CX-4945. The compound displayed excellent selectivity in a challenging kinase profiling panel, with no inhibition of frequently reported off-target kinases [1]. This contrasts with CX-4945, which is documented to inhibit GSK3β and DYRK1A kinases in addition to CK2 [2]. However, researchers should exercise caution: the full selectivity panel data for CK2-IN-14 has not been publicly disclosed, and independent selectivity verification is recommended for critical applications requiring precise attribution of phenotypic effects to CK2 inhibition.

In Vitro Anti-Proliferative Studies in 786-O and U937 Cell Lines with Defined GI50 Baselines

CK2-IN-14 is appropriate for in vitro studies specifically involving 786-O renal cell carcinoma or U937 lymphoma cell lines where its defined anti-proliferative GI50 values (7.3 μM and 7.5 μM, respectively) [1] provide a validated quantitative baseline for experimental design. Researchers should select CK2-IN-14 when these specific cell lines are central to their investigation and when the micromolar-range cellular potency aligns with their experimental requirements. For applications requiring nanomolar cellular potency in hematologic cancer cells, SGC-CK2-1 (U937 IC50 = 120 nM) [2] represents a more potent alternative. CK2-IN-14 is not recommended for in vivo studies due to the absence of reported PK, ADME, and toxicity data [1].

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